Cas no 2444608-40-4 (3-Quinolinecarboxamide, 4-chloro-7-iodo-6-methoxy-)

3-Quinolinecarboxamide, 4-chloro-7-iodo-6-methoxy-, is a halogenated quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the chloro, iodo, and methoxy substituents, enhance its reactivity and binding affinity, making it a valuable intermediate in the synthesis of biologically active compounds. The presence of both electron-withdrawing and electron-donating groups allows for versatile functionalization, facilitating its use in medicinal chemistry for drug discovery. This compound's stability under standard conditions and high purity make it suitable for precise synthetic applications. Its unique substitution pattern may also contribute to specialized applications in material science or catalysis.
3-Quinolinecarboxamide, 4-chloro-7-iodo-6-methoxy- structure
2444608-40-4 structure
Product Name:3-Quinolinecarboxamide, 4-chloro-7-iodo-6-methoxy-
CAS No:2444608-40-4
MF:C11H8ClIN2O2
MW:362.550893783569
CID:5223782
PubChem ID:78358219
Update Time:2025-10-23

3-Quinolinecarboxamide, 4-chloro-7-iodo-6-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 3-Quinolinecarboxamide, 4-chloro-7-iodo-6-methoxy-
    • E82831
    • 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide
    • AKOS037651592
    • CS-17112
    • CS-M2158
    • 2444608-40-4
    • Inchi: 1S/C11H8ClIN2O2/c1-17-9-2-5-8(3-7(9)13)15-4-6(10(5)12)11(14)16/h2-4H,1H3,(H2,14,16)
    • InChI Key: TZPPZSCFJVTINJ-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(OC)=C(I)C=2)C(Cl)=C(C(N)=O)C=1

Computed Properties

  • Exact Mass: 361.93190g/mol
  • Monoisotopic Mass: 361.93190g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 65.2Ų

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Additional information on 3-Quinolinecarboxamide, 4-chloro-7-iodo-6-methoxy-

Comprehensive Analysis of 3-Quinolinecarboxamide, 4-chloro-7-iodo-6-methoxy- (CAS No. 2444608-40-4)

The compound 3-Quinolinecarboxamide, 4-chloro-7-iodo-6-methoxy- (CAS No. 2444608-40-4) is a highly specialized quinoline derivative that has garnered significant attention in pharmaceutical and chemical research. Its unique structural features, including the chloro, iodo, and methoxy substituents, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery and medicinal chemistry, as it exhibits promising interactions with various biological targets.

In recent years, the demand for heterocyclic compounds like 3-Quinolinecarboxamide has surged due to their versatility in designing small-molecule inhibitors and therapeutic agents. This compound's 4-chloro-7-iodo-6-methoxy substitution pattern is particularly noteworthy, as it enhances its binding affinity to specific enzymes and receptors. Such properties align with current trends in precision medicine and targeted therapy, where researchers seek compounds with high selectivity and minimal off-target effects.

The synthesis of CAS No. 2444608-40-4 involves multi-step organic reactions, often starting from readily available quinoline precursors. Key steps include halogenation and methoxylation, which are critical for achieving the desired functionalization. Advanced techniques such as HPLC purification and NMR characterization ensure the compound's high purity and structural integrity, meeting the stringent requirements of pharmaceutical-grade materials.

From an industrial perspective, 3-Quinolinecarboxamide derivatives are increasingly explored for their role in cancer research and neurological disorders. For instance, the iodo moiety in this compound can serve as a handle for further modifications via cross-coupling reactions, a popular strategy in bioconjugation and probe development. This adaptability makes it a favorite among chemists working on high-throughput screening and structure-activity relationship (SAR) studies.

Environmental and safety considerations are also paramount when handling 4-chloro-7-iodo-6-methoxy-3-Quinolinecarboxamide. While it is not classified as hazardous, proper laboratory practices such as the use of personal protective equipment (PPE) and fume hoods are recommended. Its stability under various conditions has been documented, but storage in anhydrous environments is advised to prevent degradation.

In the context of AI-driven drug design, this compound's molecular properties are often analyzed using computational chemistry tools like molecular docking and quantitative structure-activity relationship (QSAR) models. Such approaches help predict its interactions with protein targets, reducing the need for extensive empirical testing. This aligns with the growing emphasis on green chemistry and sustainable research practices.

Market trends indicate a rising interest in custom synthesis of CAS 2444608-40-4, particularly from contract research organizations (CROs) and academic institutions. Its applications extend beyond pharmaceuticals to agrochemicals and material science, where its electron-rich aromatic system contributes to novel functionalities. As the scientific community continues to explore its potential, 3-Quinolinecarboxamide, 4-chloro-7-iodo-6-methoxy- remains a compound of significant interest.

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